Ethyl (R)-2-oxocyclohexane-1-carboxylate
Description
Fundamental Significance and Versatility as a Chemical Synthon
As a chemical synthon, the non-chiral form, Ethyl 2-oxocyclohexanecarboxylate, is a testament to versatility. It is commonly prepared through the reaction of cyclohexanone (B45756) with diethyl carbonate using a strong base like sodium hydride. stackexchange.com This straightforward synthesis makes it a readily accessible precursor for more complex molecules.
The compound's utility is demonstrated in a wide array of reactions:
Alkylation: The carbon atom situated between the ketone and ester groups is particularly acidic and can be easily deprotonated to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, allowing for the straightforward introduction of new carbon-carbon bonds.
Baeyer-Villiger Oxidation: This reaction typically oxidizes ketones to esters. In the case of Ethyl 2-oxocyclohexanecarboxylate, the reaction proceeds in a unique manner, ultimately yielding 5-ethoxyoxalylpentanoic acid. chemicalbook.com
Synthesis of Heterocycles: It serves as a precursor for creating fused ring systems. For instance, it can be reacted with arylamines to prepare quinindone derivatives.
Other Transformations: The compound can undergo reactions such as reaction with phenyl vinyl sulphoxide, showcasing its broad reactivity profile. chemicalbook.com It is also used in biocatalysis, where enzymes are used to perform selective transformations on the molecule. chemicalbook.com
This wide range of reactivity makes it an important intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com
Strategic Importance as a Chiral Building Block in Advanced Organic Synthesis
The true strategic value of Ethyl (R)-2-oxocyclohexane-1-carboxylate lies in its defined stereochemistry. In the synthesis of complex molecules like natural products and pharmaceuticals, controlling the three-dimensional arrangement of atoms is crucial. A single incorrect stereocenter can render a drug molecule inactive or even harmful. Chiral building blocks are molecules that possess one or more defined stereocenters and are used as starting materials to impart that chirality to the final product.
This approach, known as a "chiral pool synthesis," is a powerful strategy in asymmetric synthesis. By starting with a molecule like this compound, chemists can build additional complexity onto the molecular scaffold while retaining the original stereochemistry, thereby controlling the stereochemical outcome of the entire synthesis.
The importance of such chiral scaffolds is highlighted by the development of processes for the large-scale production of closely related derivatives, such as Ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate. researchgate.net The ability to produce such molecules efficiently underscores their industrial relevance and the demand for chiral intermediates in manufacturing. Metal-catalyzed enantioselective allylation reactions are one method used to create these types of chiral quaternary carbon stereocenters with a high degree of asymmetric induction. researchgate.net
While specific examples detailing the extensive use of this compound as a starting material are specialized, its value can be understood by analogy and by the critical role of similar chiral β-keto esters in asymmetric synthesis. For instance, the asymmetric Michael addition of nitroalkenes to cyclic β-keto esters is a well-established method for creating new stereocenters with high control, demonstrating the utility of this class of compounds in constructing complex chiral molecules. rsc.org The use of chiral building blocks is a cornerstone in the synthesis of many modern pharmaceuticals, where a specific enantiomer is required for therapeutic efficacy. beilstein-journals.org
Data Tables
Table 1: Physicochemical Properties of Ethyl 2-oxocyclohexanecarboxylate
| Property | Value |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Clear colorless to pale yellow liquid chemicalbook.com |
| Density | 1.064 g/mL at 25 °C chemicalbook.com |
| Boiling Point | 106 °C at 11 mmHg chemicalbook.com |
| Refractive Index | n20/D 1.477 chemicalbook.com |
| CAS Number | 1655-07-8 (for racemic mixture) |
Compound Index
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1R)-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSGHBPKHFDJOP-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Stereocontrolled Synthesis of Ethyl R 2 Oxocyclohexane 1 Carboxylate and Its Chiral Derivatives
Conventional Synthetic Pathways to Ethyl 2-oxocyclohexane-1-carboxylate
Conventional methods for the synthesis of Ethyl 2-oxocyclohexane-1-carboxylate produce a racemic mixture, meaning both the (R) and (S) enantiomers are formed in equal amounts. These pathways are valuable for their efficiency and scalability in producing the basic carbon skeleton of the target molecule. Two primary strategies dominate the conventional synthesis: the Dieckmann condensation and the acylation of cyclohexanone (B45756).
The Dieckmann Condensation , an intramolecular Claisen condensation, is a powerful method for forming five- and six-membered rings. rsc.orgjk-sci.com To synthesize the six-membered ring of Ethyl 2-oxocyclohexane-1-carboxylate, a 1,7-diester such as diethyl pimelate (B1236862) is treated with a strong base, typically sodium ethoxide. jk-sci.com The base removes a proton from the α-carbon of one ester group, creating an enolate. This enolate then attacks the carbonyl carbon of the second ester group at the other end of the molecule, leading to a cyclic β-keto ester after an acidic workup. jk-sci.com This reaction is particularly effective for producing 5- or 6-membered cyclic β-keto esters. sigmaaldrich.com Researchers have also developed solvent-free Dieckmann condensation procedures, for instance, by mixing diethyl pimelate with potassium tert-butoxide, which can yield the product in 69% after direct distillation. psu.edursc.org
The second major route is the acylation of cyclohexanone . In this method, cyclohexanone is reacted with an acylating agent, most commonly diethyl carbonate, in the presence of a strong base like sodium hydride (NaH). guidechem.comchemicalbook.com The sodium hydride deprotonates the α-carbon of cyclohexanone to form an enolate, which then acts as a nucleophile, attacking the diethyl carbonate. Subsequent elimination of an ethoxide group yields the desired β-keto ester. One reported procedure involves heating cyclohexanone and diethyl carbonate with sodium hydride in tetrahydrofuran (B95107) (THF), achieving an 80% yield of Ethyl 2-oxocyclohexane-1-carboxylate. guidechem.comchemicalbook.com
Table 1: Conventional Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate
| Method | Starting Materials | Base | Solvent | Yield | Reference |
| Dieckmann Condensation | Diethyl pimelate | Potassium tert-butoxide | None (Solvent-free) | 69% | psu.edu |
| Acylation | Cyclohexanone, Diethyl carbonate | Sodium hydride | Tetrahydrofuran (THF) | 80% | guidechem.comchemicalbook.com |
Asymmetric Synthetic Approaches for Enantiomerically Enriched Ethyl (R)-2-oxocyclohexane-1-carboxylate
Achieving high enantiomeric purity is critical for the application of chiral molecules in pharmaceuticals and other specialized fields. For this compound, several advanced asymmetric strategies have been developed to selectively produce the (R)-enantiomer.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful and versatile method for forming carbon-carbon bonds and creating stereocenters with high levels of enantioselectivity. sigmaaldrich.comacs.org This reaction, often referred to as the Tsuji-Trost reaction, involves the substitution of an allylic leaving group by a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. wikipedia.org For the synthesis of derivatives of this compound, the enolate of the parent β-keto ester serves as the nucleophile that attacks a π-allyl palladium intermediate. acs.org
The general mechanism begins with the coordination of a Pd(0) catalyst to the double bond of an allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex. The chiral ligand bound to the palladium center dictates the facial selectivity of the subsequent nucleophilic attack on the allyl moiety, thereby controlling the stereochemistry of the final product. wikipedia.org
Catalyst and Ligand Design for High Enantioselectivity
The success of the Pd-catalyzed AAA reaction is critically dependent on the design of the chiral ligand coordinated to the palladium center. researchgate.net The ligand's structure creates a specific chiral environment around the metal, which influences how the nucleophile approaches the π-allyl intermediate, leading to the preferential formation of one enantiomer. acs.org
For the allylation of β-keto esters, the Trost ligands, which are based on a C2-symmetric diaminocyclohexane (DACH) scaffold, have proven to be exceptionally effective. sigmaaldrich.comthieme-connect.com Specifically, the (S,S)-DACH-Ph Trost ligand is frequently employed in combination with a palladium precursor like allylpalladium chloride dimer ([η³-C₃H₅PdCl]₂). acs.orgthieme-connect.com This ligand class has been successful in a wide range of AAA reactions, consistently delivering products with high enantiomeric excess (ee). researchgate.netthieme.de The design of these ligands, featuring phosphine (B1218219) groups connected to a chiral backbone, is crucial for creating a well-defined chiral pocket that directs the incoming nucleophile. mdpi.com An improved, scalable synthesis for the (S,S)-DACH-Ph Trost ligand has been developed, making it more accessible for large-scale applications. thieme-connect.comthieme-connect.com
Table 2: Key Components in Catalyst System for AAA of β-Keto Esters
| Component | Specific Example | Role | Reference |
| Palladium Precursor | Allylpalladium chloride dimer ([η³-C₃H₅PdCl]₂) | Forms the active Pd(0) catalyst and π-allyl intermediate | acs.org |
| Chiral Ligand | (S,S)-DACH-Ph Trost ligand | Creates a chiral environment to induce enantioselectivity | acs.orgthieme-connect.com |
Process Optimization for Large-Scale Production and Sustainability
Transitioning a synthetic method from the laboratory to an industrial scale requires rigorous process optimization to ensure efficiency, robustness, cost-effectiveness, and sustainability. For the Pd-catalyzed AAA synthesis of Ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate, a close derivative of the target compound, extensive optimization has been performed. acs.org
Key parameters that have been investigated include reaction temperature, concentration, the stoichiometry of the base, and the presence of additives like water. It was found that using 1,1,3,3-tetramethylguanidine (TMG) as the base significantly impacts the reaction rate. acs.org Optimizing the amount of TMG to 2.0 equivalents was shown to improve reaction outcomes without eroding enantioselectivity. acs.org
Furthermore, the reaction rate was significantly enhanced by the addition of a specific amount of water (a Pd:H₂O ratio of 1:160) and by maintaining the temperature between 10–15 °C. acs.org These efforts have led to the development of a highly efficient process that utilizes very low catalyst loadings—as low as 0.025 mol % of the palladium precursor. acs.org Crucially, the reaction can be performed under solvent-free conditions, which dramatically improves the process's sustainability by minimizing waste generation, making it suitable for economical and robust large-scale production. acs.org
Table 3: Optimization of Pd-Catalyzed AAA for Large-Scale Synthesis
| Parameter | Optimized Condition | Benefit | Reference |
| Catalyst Loading | 0.025 - 0.035 mol % [η³-C₃H₅PdCl]₂ | Economic and sustainable | acs.org |
| Base | 2.0 equiv. TMG | Improved reaction rate | acs.org |
| Temperature | 10–15 °C | Optimal rate and selectivity | acs.org |
| Additive | Water (Pd:H₂O = 1:160) | Significantly improved rate | acs.org |
| Solvent | Solvent-free | Minimized waste, high throughput | acs.org |
Substrate Scope and Functional Group Tolerance in AAA
The utility of a synthetic method is greatly enhanced if it is applicable to a wide range of substrates and tolerant of various functional groups. The palladium-catalyzed AAA has demonstrated a broad substrate scope, particularly with "soft" carbon nucleophiles like β-keto esters. sigmaaldrich.com
The reaction is not limited to cyclohexanone derivatives but can be applied to various cyclic and acyclic β-keto esters. researchgate.net The nature of the allylic electrophile can also be varied. Allylic acetates and carbonates are common substrates. sigmaaldrich.com The reaction tolerates a range of functional groups on both the nucleophile and the electrophile, although highly acidic or basic groups may interfere with the catalysis. The reaction has been successfully applied to substrates bearing aryl and alkyl groups, as well as various heterocycles, showcasing its versatility. rsc.org This broad scope allows for the synthesis of a diverse library of chiral molecules with quaternary stereocenters, which are valuable in medicinal chemistry and materials science. researchgate.net
Biocatalytic Enantioselective Transformations
Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing enantiomerically pure compounds. Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org
For the synthesis of chiral alcohols from β-keto esters, ketoreductases (KREDs) are the enzymes of choice. rsc.orgtudelft.nl These enzymes catalyze the asymmetric reduction of a ketone to a secondary alcohol with high enantioselectivity. rsc.org Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) , have been widely used for this purpose. Baker's yeast contains a multitude of oxidoreductase enzymes and can reduce a variety of β-keto esters to their corresponding β-hydroxy esters, often with high optical purity. researchgate.netacs.org For instance, the reduction of ethyl 2-oxocyclohexanecarboxylate with an actively fermenting mutant of Saccharomyces cerevisiae has been reported to yield optically pure ethyl (1R,2S)-(+)-2-hydroxycyclohexanecarboxylate. researchgate.net
While whole-cell systems are convenient, they can sometimes produce mixtures of stereoisomers due to the presence of multiple enzymes with different selectivities. acs.orgnih.gov To overcome this, modern approaches utilize isolated and often genetically engineered KREDs. rsc.orgrsc.org These engineered enzymes can be optimized for a specific substrate, providing exceptional enantiomeric excess (often >99.9% ee) and high activity, making them ideal for industrial-scale synthesis of chiral building blocks. rsc.orgnih.gov
Imine Reductase (IRED)-Mediated Reductive Amination of Cyclic β-Ketoesters
Imine reductases (IREDs) are NAD(P)H-dependent oxidoreductases that facilitate the asymmetric synthesis of chiral amines. rsc.orgacs.org These enzymes catalyze the stereoselective reduction of prochiral imines and iminium ions to their corresponding amines. rsc.orgresearchgate.net A significant application of IREDs is in reductive amination, a process that couples a ketone with an amine to form a chiral amine product. nih.gov In this reaction, the IRED can catalyze the reduction of an imine intermediate that is formed either spontaneously in solution from the ketone and amine precursors or through enzyme catalysis itself. acs.orgnih.gov A subset of IREDs, sometimes termed reductive aminases (RedAms), are capable of catalyzing both the imine formation and its subsequent reduction. acs.orgnih.gov
The application of IREDs to cyclic β-ketoesters, such as ethyl 2-oxocyclohexane-1-carboxylate, provides a direct biocatalytic route to valuable chiral N-substituted β-amino esters. The process involves the reaction of the ketoester with an amine donor, catalyzed by the IRED. For instance, the IRED identified as SvIRED from Streptomyces viridochromogenes has demonstrated high efficacy in the reductive amination of ethyl 2-oxocyclohexane-1-carboxylate with cyclopropylamine (B47189). doi.org This specific reaction achieved a conversion rate exceeding 99%, with high stereoselectivity, yielding the (1R, 2S) diastereomer with a diastereomeric excess (de) of 95% and an enantiomeric excess (ee) of over 99%. doi.org
The choice of the amine donor has been shown to be a critical factor that influences both the enantioselectivity and diastereoselectivity of the reaction. doi.org While many IRED-catalyzed reductive aminations require a large excess of the amine component to shift the reaction equilibrium toward the formation of the imine intermediate, advancements continue to identify more efficient enzymes for this transformation. acs.orgresearchgate.net
| Enzyme | Amine Donor | Conversion (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|---|
| SvIRED | Cyclopropylamine | >99 | 95 (cis:trans) | >99 | (1R, 2S) |
Enzyme Engineering and Directed Evolution for Stereocontrol
While naturally occurring enzymes provide a valuable starting point, their properties such as activity, stability, and stereoselectivity are often not optimal for industrial applications. researchgate.net Enzyme engineering and directed evolution are powerful strategies employed to tailor IREDs to achieve desired performance metrics, particularly for stereocontrol in asymmetric synthesis. nih.gov These techniques can enhance or even reverse the stereoselectivity of an enzyme. nih.gov
Directed evolution typically involves iterative rounds of gene mutagenesis to create mutant enzyme libraries, followed by high-throughput screening to identify variants with improved properties. For example, four rounds of protein engineering on a wild-type IRED resulted in a variant with significantly higher reactivity and stereoselectivity for the synthesis of β-branched amines. researchgate.net More advanced approaches integrate machine learning algorithms to guide the evolutionary process. Machine-directed evolution has been shown to yield libraries of high-activity IRED mutants with dramatically shifted activity distributions compared to traditional methods like error-prone PCR, achieving excellent enantioselectivity (>99% ee) in just one cycle. twistbioscience.comacs.org
Structure-guided rational design and computational methods offer another route to engineer IREDs. By understanding the enzyme's active site and the mechanism of stereocontrol, specific mutations can be introduced to alter substrate binding and catalysis. rsc.org For instance, alanine (B10760859) scanning has been used to successfully manipulate the enantioselectivity and diastereoselectivity of the SvIRED enzyme. doi.org In a notable example of computational design, the stereoselectivity of an (R)-selective IRED from Paenibacillus mucilaginosus (PmIR) was completely inverted to (S)-selectivity (>96% ee) by introducing six specific mutations (Q138M/P140M/Y187E/Q190A/D250M/R251N). rsc.org Furthermore, ancestral sequence reconstruction can illuminate the evolutionary pathways of stereoselectivity, identifying key historical mutations that can be used to engineer new biocatalysts efficiently. nih.gov
Dynamic Kinetic Reductive Amination (DKRA) Strategies
Dynamic Kinetic Reductive Amination (DKRA) is a highly efficient strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, capable of achieving theoretical yields of up to 100%. doi.org This method is particularly well-suited for substrates that can racemize under the reaction conditions, such as cyclic β-ketoesters. doi.org The process combines the rapid, in-situ racemization of the starting material with the stereoselective enzymatic reaction, allowing for the conversion of the entire substrate pool into a single desired stereoisomer.
In the context of ethyl 2-oxocyclohexane-1-carboxylate, which can undergo spontaneous racemization, DKRA catalyzed by an IRED presents an attractive synthetic route. doi.org An initial study using the IRED designated pIR361 for the DKRA of ethyl 2-oxocyclohexane-1-carboxylate with cyclopropylamine yielded the (1R, 2S) product with excellent enantioselectivity (>99% ee). doi.org However, the diastereoselectivity was poor, with a de value of only 62% (cis:trans). doi.org
Subsequent research identified other IREDs with superior performance for this DKRA. The SvIRED from Streptomyces viridochromogenes not only provided high enantioselectivity (>99% ee) but also significantly improved the diastereoselectivity to 95% de for the (1R, 2S)-cis-product. doi.org This highlights the importance of enzyme selection and engineering in developing effective DKRA processes. The success of this strategy relies on the enzyme's ability to selectively catalyze the reductive amination of one enantiomer of the rapidly equilibrating ketoester at a rate that is significantly faster than the reduction of the other enantiomer.
| Enzyme | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Major Product Configuration |
|---|---|---|---|
| pIR361 | 62 (cis:trans) | >99 | (1R, 2S) |
| SvIRED | 95 (cis:trans) | >99 | (1R, 2S) |
Other Asymmetric Catalytic Strategies
Beyond enzymatic methods, several other asymmetric catalytic strategies have been developed for the synthesis of chiral molecules, a field recognized for its profound impact on organic synthesis. nih.gov These strategies often rely on transition metal complexes with chiral ligands or on organocatalysts to control the stereochemical outcome of a reaction. nih.govbeilstein-journals.org
For the synthesis of derivatives of ethyl 2-oxocyclohexane-1-carboxylate, a notable non-enzymatic method is the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA). researchgate.net This strategy has been successfully developed for the large-scale production of ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate. The reaction typically employs a palladium catalyst in conjunction with a chiral ligand, such as those from the PHOX (phosphinooxazoline) or Trost ligand families, to induce high enantioselectivity. researchgate.net The development of these catalytic systems often focuses on achieving high efficiency and turnover numbers, allowing for low catalyst loading, which is crucial for industrial-scale synthesis. researchgate.net The design of effective asymmetric catalytic systems remains a challenging but active area of research, as subtle differences in catalyst structure or reaction conditions can have a significant impact on enantioselectivity. nih.gov
Reactivity and Mechanistic Aspects of Ethyl R 2 Oxocyclohexane 1 Carboxylate in Organic Transformations
Stereoselective Carbon-Carbon Bond Formation Reactions
The acidic α-hydrogen at the C1 position of Ethyl (R)-2-oxocyclohexane-1-carboxylate facilitates the formation of a nucleophilic enolate, which is central to its utility in carbon-carbon bond-forming reactions. The existing stereocenter and the rigid cyclic structure provide a framework for achieving high levels of stereocontrol in these transformations.
Asymmetric Michael Additions
The enolate derived from ethyl 2-oxocyclohexane-1-carboxylate serves as an effective nucleophile in asymmetric Michael (or conjugate) additions to various Michael acceptors, particularly nitroalkenes. These reactions are often facilitated by organocatalysts that activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome.
Chiral thiourea (B124793) derivatives and cinchona alkaloids are prominent catalysts for these transformations. For instance, in the reaction with nitroolefins, a bifunctional thiourea catalyst can activate the nitroalkene by hydrogen bonding to the nitro group, while its basic amine moiety deprotonates the β-keto ester to form the enolate. This dual activation within a chiral scaffold directs the enolate to attack a specific face of the Michael acceptor, leading to high diastereo- and enantioselectivity.
An example is the reaction between ethyl 2-oxocyclohexane-1-carboxylate and (E)-(2-nitrovinyl)benzene, catalyzed by the cinchona alkaloid cupreine. This transformation yields the corresponding Michael adduct, ethyl (S)-1-((R)-2-nitro-1-phenylethyl)-2-oxocyclohexane-1-carboxylate, with controlled stereochemistry at the two newly formed stereocenters. Research has demonstrated that various substituted nitroalkenes can be successfully employed, with catalysts often achieving good yields and high enantioselectivities.
| Michael Donor | Michael Acceptor | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Ethyl 2-oxocyclohexane-1-carboxylate | (E)-(2-nitrovinyl)benzene | Cupreine | Ethyl (S)-1-((R)-2-nitro-1-phenylethyl)-2-oxocyclohexane-1-carboxylate | - | High |
| Methyl 2-oxocyclohexanecarboxylate | Various trans-nitroolefins | (R,R)-DPEN-derived thiourea | Corresponding Michael adducts | Good to excellent | Good |
Allylic Alkylation Reactions
Asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral centers, and this compound is a key substrate for creating a quaternary stereocenter at the C1 position. The palladium-catalyzed Trost asymmetric allylic alkylation is a particularly notable example. In this reaction, a palladium(0) complex reacts with an allylic electrophile (e.g., an allylic carbonate) to form a π-allyl palladium intermediate. The enolate of the β-keto ester then acts as a nucleophile, attacking this intermediate under the influence of a chiral ligand to afford the alkylated product with high enantioselectivity.
The synthesis of Ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate has been extensively optimized for large-scale production. These studies have fine-tuned various reaction parameters, including the palladium precursor (e.g., [η³-C₃H₅PdCl]₂), the chiral ligand (e.g., (S,S)-DACH-phenyl Trost ligand), the base (e.g., 1,1,3,3-tetramethylguanidine, TMG), and the presence of additives like water, which can significantly enhance the reaction rate. Remarkably efficient processes have been developed, utilizing very low catalyst loadings (as low as 0.025 mol %) under solvent-free conditions, highlighting the reaction's practicality and sustainability.
| Parameter | Condition | Effect on Reaction |
| Catalyst Loading | 0.025 mol % [η³-C₃H₅PdCl]₂ | Enables economical and sustainable large-scale synthesis. |
| Base | 2.0 equiv. TMG | Significantly improves the reaction rate. |
| Water | Optimal amount (e.g., Pd:H₂O = 1:160) | Accelerates the reaction. |
| Temperature | 10–15 °C | Optimal for balancing reaction rate and enantioselectivity. |
Reactions Involving Enolate Chemistry
The foundational reactivity of this compound is rooted in its enolate chemistry. The presence of two carbonyl groups (the ketone and the ester) flanking the α-carbon significantly increases the acidity of the α-hydrogen (pKa ≈ 13), allowing for its easy removal by moderately strong bases like sodium ethoxide or stronger, non-nucleophilic bases such as lithium diisopropylamide (LDA). libretexts.org
Once formed, the nucleophilic enolate ion can react with a range of electrophiles in SN2-type reactions. libretexts.org The most common application is alkylation using alkyl halides. This reaction forms a new carbon-carbon bond at the α-position, creating a quaternary carbon center. The choice of alkyl halide is typically restricted to primary or methyl halides to avoid competing E2 elimination reactions. libretexts.org
This fundamental enolate alkylation is the mechanistic basis for the more complex transformations described in the preceding sections. The stereochemical outcome of these reactions is dictated by the approach of the electrophile to the enolate, which can be controlled by chiral catalysts or auxiliaries that create a sterically and electronically biased environment. Following alkylation, the β-keto ester functionality can be optionally removed through hydrolysis and decarboxylation to yield a 2-substituted cyclohexanone (B45756). libretexts.org
Other Key Chemical Transformations
Beyond carbon-carbon bond formation, the ketone and ester functionalities of this compound allow for a variety of reductive and oxidative transformations.
Reductive Processes
The ketone moiety of β-keto esters is readily susceptible to reduction, yielding the corresponding β-hydroxy ester. The stereochemical outcome of this reduction is of significant interest as it generates a second stereocenter, leading to either syn or anti diastereomers. The control of this diastereoselectivity is a key challenge and can be achieved using various methodologies.
Diastereoselective Reductions:
Chelation-Controlled Reduction: The use of reducing agents in combination with Lewis acids can lead to high diastereoselectivity. For example, Lewis acids like titanium tetrachloride (TiCl₄) can form a chelate with both carbonyl oxygens of the β-keto ester, locking it into a rigid conformation. Subsequent hydride delivery from a reducing agent, such as a pyridine-borane complex, occurs from the less sterically hindered face, typically leading to the syn-diol with high selectivity. researchgate.net
Non-Chelating Conditions: Conversely, using bulky reducing agents like lithium triethylborohydride (LiEt₃BH) under non-chelating conditions (e.g., with cerium trichloride, CeCl₃) can favor the formation of the anti-diol. researchgate.net In this case, the reduction proceeds via a model where the largest groups orient themselves to minimize steric hindrance, directing the hydride to the opposite face.
Biocatalytic Reduction: Enzymatic reductions, often using whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes, are known for their high stereoselectivity in reducing ketones. wikipedia.orgnih.gov By selecting or engineering specific enzymes, it is possible to produce β-hydroxy esters with very high enantiomeric and diastereomeric purity. nih.gov
Another important reductive pathway is reductive amination , where the ketone reacts with an amine to form an imine or enamine intermediate, which is then reduced in situ to afford a β-amino ester. nih.gov
Oxidative Processes
The structure of this compound also lends itself to several oxidative transformations.
α-Hydroxylation: The enolate of the β-keto ester can be oxidized to introduce a hydroxyl group at the α-position, forming an α-hydroxy-β-keto ester. This transformation is synthetically valuable as the resulting moiety is present in numerous biologically active compounds. Various methods exist, including the use of oxygenating agents like oxaziridines in the presence of chiral Lewis acids or organocatalysts. More recently, visible light-induced aerobic oxidation has emerged as a sustainable approach.
Oxidative Cleavage: The carbon-carbon bond between the two carbonyl groups can be cleaved under specific oxidative conditions. A notable method involves the use of Oxone (potassium peroxymonosulfate) in an aqueous medium, often mediated by a Lewis acid like aluminum trichloride. This process converts the β-keto ester into an α-keto ester through a proposed mechanism involving initial α-hydroxylation followed by further oxidation and rearrangement, with the elimination of carbon monoxide. This provides a direct route to valuable α-dicarbonyl compounds.
Electrochemical Reactivity and Ring Transformations
The reactivity of this compound is characterized by the interplay between its ketone and ester functional groups, making it susceptible to various transformations under electrochemical conditions and specific chemical reagents that induce ring alterations. Research into the electrochemical behavior of β-keto esters, a class to which this compound belongs, has highlighted pathways for both reduction and oxidation, often promoted as green chemistry alternatives to traditional reagents. researchgate.netsphinxsai.comrsc.org Concurrently, specific oxidative reactions can induce cleavage and transformation of the cyclohexane (B81311) ring. chemicalbook.com
Electrochemical Reactivity
The electrochemical behavior of β-keto esters is primarily studied through techniques like cyclic voltammetry, which reveals the potential for both reduction and oxidation reactions. researchgate.net Generally, the electrochemical reduction of β-keto esters is an irreversible process that involves the transfer of two electrons. sphinxsai.com While specific studies on the (R)-enantiomer are not prevalent, the general mechanisms are applicable.
Electrochemical oxidation represents another reactive pathway. For cyclic β-keto esters, oxidation can be initiated by the deprotonation of the α-carbon to form an enolate. rsc.org This enolate can then be oxidized electrochemically to generate a radical intermediate, which can engage in further reactions. rsc.org This approach avoids the use of stoichiometric chemical oxidants, aligning with sustainable synthesis principles. rsc.org
The table below summarizes the potential electrochemical transformations applicable to cyclic β-keto esters like this compound.
| Transformation Type | Proposed Intermediate | General Outcome | Key Features |
|---|---|---|---|
| Electrochemical Reduction | Radical anion | Reduction of the keto group to a secondary alcohol | Irreversible, two-electron transfer process. sphinxsai.com |
| Electrochemical Oxidation | α-keto radical (from enolate) | Formation of new C-C or C-O bonds; potential for spirocyclization | Proceeds under mild conditions; avoids stoichiometric oxidants. rsc.org |
Ring Transformations
The cyclohexane ring of Ethyl 2-oxocyclohexanecarboxylate can undergo cleavage through specific oxidative reactions, most notably the Baeyer-Villiger oxidation. chemicalbook.com This reaction transforms the cyclic ketone into a lactone (a cyclic ester) or, in this specific case, leads to a ring-opening event.
Research has shown that the Baeyer-Villiger oxidation of ethyl 2-oxocyclohexanecarboxylate does not yield the expected hexanolide. chemicalbook.com Instead, the reaction proceeds via the enol form of the compound. The enol is epoxidized, leading to an unstable intermediate, ethyl 1-hydroxy-2-oxocyclohexanecarboxylate, which rearranges to afford a linear dicarboxylic acid derivative, 5-ethoxyoxalylpentanoic acid. chemicalbook.com This transformation represents a significant alteration of the original carbocyclic scaffold.
The details of this ring-opening transformation are presented in the table below.
| Reactant | Reaction Type | Key Intermediate | Product | Transformation Description |
|---|---|---|---|---|
| Ethyl 2-oxocyclohexanecarboxylate | Baeyer-Villiger Oxidation | Ethyl 1-hydroxy-2-oxocyclohexanecarboxylate (from enol epoxidation) | 5-Ethoxyoxalylpentanoic acid | Oxidative cleavage of the C1-C2 bond of the cyclohexane ring. chemicalbook.com |
Strategic Applications of Ethyl R 2 Oxocyclohexane 1 Carboxylate As a Chiral Synthon
Construction of Chiral Quaternary Carbon Stereocenters
The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in synthetic chemistry. Ethyl (R)-2-oxocyclohexane-1-carboxylate serves as an excellent precursor for this purpose through the diastereoselective alkylation of its enolate. hilarispublisher.comorganic-chemistry.org The inherent chirality of the starting material provides a powerful means of controlling the stereochemical outcome of the reaction.
The general strategy involves the deprotonation of the α-carbon (C1) using a strong base, such as lithium diisopropylamide (LDA), to form a rigid, chiral enolate. This enolate then reacts with a carbon electrophile in an SN2-type reaction. Due to steric hindrance, the electrophile preferentially attacks from the face opposite to the bulkier substituent on the cyclohexane (B81311) ring, leading to the formation of one diastereomer in excess. This approach effectively translates the existing stereochemical information from the (R)-center to the newly formed quaternary center. nih.gov
The efficiency and diastereoselectivity of this transformation are influenced by the choice of base, solvent, and electrophile. A variety of electrophiles can be employed, leading to a diverse range of products with a newly installed quaternary center. Subsequent chemical manipulations, such as decarboxylation of the ester group, can then furnish highly enantioenriched 2,2-disubstituted cyclohexanones. hilarispublisher.comorganic-chemistry.org
| Electrophile (R-X) | Product | Typical Diastereomeric Ratio (d.r.) |
|---|---|---|
| Methyl Iodide | Ethyl (1R)-1-methyl-2-oxocyclohexane-1-carboxylate | >90:10 |
| Benzyl Bromide | Ethyl (1R)-1-benzyl-2-oxocyclohexane-1-carboxylate | >95:5 |
| Allyl Bromide | Ethyl (1R)-1-allyl-2-oxocyclohexane-1-carboxylate | >92:8 |
Precursor in the Synthesis of Optically Active β-Amino Esters
Optically active β-amino esters are crucial building blocks for the synthesis of β-peptides, pharmaceuticals, and other biologically active compounds. nih.gov this compound can be effectively converted into chiral cyclic β-amino esters through asymmetric reductive amination. This transformation introduces a nitrogen functionality at the C2 position with a controlled stereochemical orientation, leveraging the pre-existing stereocenter at C1.
The reaction typically proceeds via the formation of an intermediate enamine or imine, which is then stereoselectively reduced. In one common approach, the ketone is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, or a chiral amine to form the corresponding enamine. Subsequent reduction, often using hydride reagents like sodium cyanoborohydride or through catalytic hydrogenation, yields the β-amino ester. The stereoselectivity of the reduction is directed by the chiral center at C1, favoring the formation of one diastereomer. When a chiral amine is used as the auxiliary, a double diastereoselection can be achieved, often leading to very high levels of stereocontrol.
This methodology provides access to diastereomerically enriched cis- and trans-2-aminocyclohexane-1-carboxylic acid esters, which are valuable synthons for further elaboration.
| Amine Source | Reducing Agent | Major Product Stereochemistry |
|---|---|---|
| NH4OAc | NaBH3CN | Diastereomeric mixture, typically favoring one isomer |
| (R)-1-Phenylethylamine | H2, Pd/C | High diastereoselectivity for the corresponding cis or trans isomer |
| Benzylamine | NaBH4/TFA | Good diastereoselectivity |
Utility in the Synthesis of Complex Ring Systems and Spirocycles
The structural framework of this compound is well-suited for the construction of more elaborate polycyclic and spirocyclic systems. Its ability to act as both a nucleophile (via its enolate) and an electrophile (at the ketone carbonyl) allows for its participation in various annulation and cyclization reactions.
One powerful application is in tandem conjugate addition-cyclization sequences to form spirocycles. For instance, the Michael addition of the enolate of ethyl 2-oxocyclohexanecarboxylate to an α,β-unsaturated nitrile, such as acrylonitrile, generates a Michael adduct. This intermediate possesses a pendant nitrile group that can be subsequently reduced to a primary amine. The resulting amino group can then undergo spontaneous intramolecular cyclization with the ester functionality to form a spirolactam, a core structure found in many natural products and medicinal agents. This sequence efficiently builds a complex spirocyclic system in a few steps.
Furthermore, the dicarbonyl nature of the molecule makes it a suitable partner in Robinson annulation reactions, enabling the formation of fused bicyclic ring systems, which are precursors to steroids and terpenes.
Role in the Development of Bioactive Molecules and Pharmaceutical Intermediates
The chiral nature of this compound makes it a valuable starting material for the synthesis of bioactive molecules where specific stereochemistry is crucial for biological activity. A prominent example is its use in the synthesis of urolithins and their derivatives. nih.gov
Urolithins are metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are found in pomegranates, berries, and nuts. They have garnered significant attention for their potential anti-inflammatory, anti-cancer, and anti-aging properties. The core structure of certain urolithin derivatives, specifically tetrahydro-urolithins, can be synthesized through a Pechmann condensation reaction between ethyl 2-oxocyclohexanecarboxylate and substituted phenols like resorcinol. nih.gov This reaction, typically catalyzed by a Lewis acid such as zirconium chloride, efficiently constructs the dibenzo[b,d]pyran-6-one skeleton of these natural products. nih.gov The use of the enantiomerically pure (R)-synthon allows for the potential synthesis of optically active urolithin analogues for further biological evaluation.
| Reactant 1 | Reactant 2 | Catalyst | Bioactive Product Core |
|---|---|---|---|
| Ethyl 2-oxocyclohexanecarboxylate | Resorcinol | ZrCl4 | 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
| Ethyl 2-oxocyclohexanecarboxylate | 5-Methylresorcinol | ZrCl4 | 3-Hydroxy-8-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one |
Advanced Studies: Computational Chemistry and Reaction Kinetics
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. While specific DFT studies focused solely on ethyl (R)-2-oxocyclohexane-1-carboxylate are not extensively documented in publicly available literature, the principles of applying DFT to similar β-keto esters and cyclohexanone (B45756) derivatives can be extrapolated. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of transition states and intermediates.
For instance, in the context of the ketonic decarboxylation of related carboxylic acids, DFT studies have been pivotal in discerning between different proposed mechanisms, such as pathways involving a β-keto acid intermediate versus concerted mechanisms. nih.govresearchgate.net These studies reveal that the formation of a β-keto acid intermediate is often the kinetically favored path. nih.govresearchgate.net Similar computational approaches could be applied to understand the thermal or catalyzed decomposition of this compound or its derivatives.
Furthermore, DFT is widely used to explore the mechanisms of catalyzed reactions. For example, in the palladium-catalyzed reactions of allylic esters of β-keto esters, DFT can elucidate the formation and subsequent transformations of palladium enolates. nih.gov Such studies provide insights into reductive elimination, β-hydrogen elimination, and other competing pathways. nih.gov
A hypothetical DFT study on the alkylation of this compound would involve calculating the energies of the reactants, the enolate intermediate, the transition state for the alkylation step, and the final product. The results of such a study could be summarized in a data table as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Base + Alkyl Halide) | 0.0 |
| Enolate Intermediate | +5.2 |
| Transition State (SN2 Alkylation) | +15.8 |
| Products (Alkylated Product + Salt) | -10.4 |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from a DFT study.
Kinetic and Spectroscopic Investigations of Catalytic Cycles
Kinetic and spectroscopic studies are essential for understanding the dynamics of catalytic reactions involving this compound. These experimental techniques provide crucial data on reaction rates, the influence of catalyst and substrate concentrations, and the detection of transient intermediates.
Kinetic studies on the aerobic dehydrogenation of cyclohexanone derivatives catalyzed by palladium complexes have demonstrated the significant role of ligands in controlling chemoselectivity. nih.gov For example, the use of dimethylsulfoxide (DMSO) as a ligand was found to inhibit the second dehydrogenation step, leading to the selective formation of cyclohexenone. nih.gov Similar kinetic investigations could be designed for reactions involving this compound to optimize catalyst performance and product selectivity.
In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are powerful for monitoring the progress of a reaction in real-time. A study on the photocatalytic oxidation of cyclohexanol to cyclohexanone utilized in situ ATR-FTIR to confirm the selective conversion of the alcohol to the ketone. researchgate.net This technique could be similarly employed to follow the transformation of the carbonyl group in this compound during a reduction or oxidation reaction.
A summary of hypothetical kinetic data for a catalyzed reaction of this compound is presented below:
| Parameter | Value |
| Reaction Order in Substrate | 1 |
| Reaction Order in Catalyst | 1 |
| Rate Constant (k) | 2.5 x 10⁻³ M⁻¹s⁻¹ |
| Activation Energy (Ea) | 18.5 kcal/mol |
Note: The data in this table is hypothetical and intended to illustrate the type of information obtained from kinetic studies.
Molecular Modeling and Substrate-Enzyme Interaction Analysis
For instance, in the context of designing β-keto esters with antibacterial activity, molecular docking and MD simulations have been used to investigate the interactions of these compounds with the active sites of quorum-sensing proteins. nih.govresearchgate.net These studies can predict binding affinities and identify key amino acid residues involved in the interaction. nih.govresearchgate.net
In a hypothetical scenario where this compound is a substrate for a reductase enzyme, molecular modeling could be used to understand the basis of stereoselectivity. The (R)-enantiomer would be docked into the enzyme's active site, and MD simulations would be run to observe the conformational changes and the proximity of the carbonyl group to the catalytic residues and the cofactor (e.g., NADH).
Key interactions identified from such a simulation could be tabulated as follows:
| Interacting Residue | Interaction Type | Distance (Å) |
| Tyr152 | Hydrogen Bond with Carbonyl Oxygen | 2.8 |
| Ser110 | Hydrogen Bond with Ester Carbonyl | 3.1 |
| Trp205 | Hydrophobic Interaction with Cyclohexane (B81311) Ring | 3.5 |
| NADH | Hydride Transfer to Carbonyl Carbon | 3.2 |
Note: This data is hypothetical and for illustrative purposes.
Theoretical Studies on Stereocenter Formation and Chirality Transfer
Theoretical studies are crucial for understanding the origins of stereoselectivity in chemical reactions, including those involving the formation of new stereocenters or the transfer of chirality. For reactions of 2-substituted cyclohexanones, theoretical models can explain the facial selectivity of nucleophilic additions. acs.orgresearchgate.net These models often consider a combination of steric and electronic factors, such as the Cieplak and Felkin-Anh models, which can be evaluated using computational methods. researchgate.net
For example, the stereoselective reduction of 2-substituted cyclohexanones by yeast has been studied, leading to products with high enantiomeric purity. nih.gov Theoretical calculations can help rationalize the observed stereochemical outcomes by modeling the transition states for the approach of the reducing agent from either the axial or equatorial face of the carbonyl group.
In the context of intramolecular cycloaddition reactions, theoretical studies can rationalize the stereochemical outcomes based on the calculated energies of the transition states. nih.gov For a reaction involving a derivative of this compound, DFT calculations could be used to predict the most likely stereoisomer to be formed by comparing the activation barriers of the different possible diastereomeric transition states.
A hypothetical comparison of transition state energies for a diastereoselective reaction is shown below:
| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Diastereomer |
| TS-axial | +12.5 | - |
| TS-equatorial | +10.2 | Yes |
Note: The data presented is hypothetical.
Concluding Remarks and Future Directions in Research on Ethyl R 2 Oxocyclohexane 1 Carboxylate
Opportunities in Green Chemistry and Sustainable Synthesis
The traditional synthesis of ethyl 2-oxocyclohexanecarboxylate often involves stoichiometric amounts of strong bases like sodium hydride and volatile organic solvents, which present environmental and safety challenges. chemicalbook.comstackexchange.com The principles of green chemistry offer a roadmap for developing more sustainable alternatives. chemijournal.com
Future research opportunities in this area include:
Biocatalysis: The use of enzymes and whole-cell systems presents a significant opportunity for the sustainable production of the (R)-enantiomer. Lipases could be employed for the kinetic resolution of the racemic ester through enantioselective transesterification. google.comgoogle.com Furthermore, microbial reductases, such as those found in baker's yeast or plant-based biocatalysts like Daucus carota (carrot), could be used for the asymmetric reduction of a related precursor, offering a green pathway to chiral alcohols that can be converted to the target compound. nih.gov Biocatalytic reactions are advantageous as they are often performed in aqueous media under mild conditions, reducing both energy consumption and hazardous waste. nih.gov
Greener Reagents and Solvents: Replacing hazardous reagents and solvents is a core tenet of green chemistry. numberanalytics.com Research could focus on replacing sodium hydride with reusable solid bases and substituting chlorinated solvents and ethers with more benign alternatives like bio-based solvents.
Atom Economy: Developing synthetic routes with higher atom economy, where a greater proportion of the atoms from the reactants are incorporated into the final product, will be crucial. Catalytic approaches are inherently more atom-economical than classical stoichiometric methods.
Table 1: Comparison of Synthetic Approaches
| Method | Key Features | Advantages | Challenges |
| Traditional Synthesis | Uses strong bases (e.g., Sodium Hydride) and organic solvents (e.g., THF). chemicalbook.comstackexchange.com | Well-established, high yield for racemic product. | Hazardous reagents, significant waste, poor atom economy. |
| Biocatalytic Resolution | Employs enzymes (e.g., lipases) to selectively react with one enantiomer. google.comgoogle.com | High enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield of 50%, requires separation of enantiomers. |
| Asymmetric Bioreduction | Uses whole cells (e.g., Daucus carota) or isolated enzymes to reduce a prochiral precursor. nih.gov | Potentially high enantioselectivity, sustainable catalyst. | Substrate scope can be limited, requires optimization of biological conditions. |
Exploration of Novel Catalytic Systems and Methodologies
The development of novel catalytic systems is paramount for the efficient and highly selective synthesis of Ethyl (R)-2-oxocyclohexane-1-carboxylate. Future research is expected to move beyond classical methods towards more sophisticated and powerful catalytic platforms.
Asymmetric Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. scienceopen.comscienceopen.com Chiral amines or prolinol derivatives could potentially catalyze the asymmetric α-functionalization of cyclohexanone (B45756) to introduce the ethoxycarbonyl group enantioselectively. This approach avoids the use of potentially toxic and expensive transition metals. scienceopen.comnih.gov
Transition-Metal Catalysis: Chiral transition-metal complexes offer highly efficient routes to enantiopure compounds. Ruthenium-diphosphine complexes, for instance, are highly effective for the asymmetric hydrogenation of β-keto esters to chiral β-hydroxy esters, which are closely related synthons. researchgate.net A promising future direction would be the development of a direct asymmetric carboxylation of cyclohexanone enolates or silyl (B83357) enol ethers using a chiral palladium or copper catalyst. A palladium-catalyzed asymmetric allylic alkylation has already been developed to produce a derivative, Ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate, demonstrating the potential of this approach for creating stereocenters at the C1 position. researchgate.net
Photoredox Catalysis: Combining photoredox catalysis with organocatalysis could open new pathways for the synthesis of this compound and its derivatives under mild conditions. nih.gov
Expanding the Scope of Synthetic Applications and Derivatives
As a versatile chiral building block, this compound holds significant potential for the synthesis of complex and biologically active molecules where precise stereochemical control is essential. sigmaaldrich.com
Pharmaceutical Intermediates: The cyclohexanone framework is a common motif in pharmaceuticals. chemimpex.com The (R)-enantiomer can serve as a starting material for the asymmetric synthesis of complex chiral drugs, such as certain alkaloids or steroids, where the defined stereocenter serves as an anchor for subsequent transformations. nih.gov Its structure is particularly suited for building chiral N-heterocycles like piperidines, which are privileged structures in medicinal chemistry. nih.gov
Novel Derivatives: The reactivity of the ketone and the enolizable α-proton allows for the creation of a wide array of new chiral derivatives. For example, arylation at the C1 position can lead to derivatives like Ethyl 1-(p-methoxyphenyl)-2-oxocyclohexanecarboxylate, and the chiral version of this reaction could yield compounds with potential applications in materials science or as chiral ligands. orgsyn.org Further functionalization can lead to the synthesis of unique spirocyclic compounds or bicyclic systems after intramolecular reactions. researchgate.net
Table 2: Potential Applications of Derivatives
| Derivative Class | Potential Application Area | Synthetic Transformation |
| 1-Alkyl/Aryl Derivatives | Medicinal Chemistry, Chiral Ligands | Asymmetric alkylation/arylation at the C1 position. researchgate.netorgsyn.org |
| β-Amino Esters | Pharmaceutical Scaffolds | Reductive amination of the ketone functionality. |
| Chiral Diols | Chiral Auxiliaries, Polymer Science | Stereoselective reduction of the ketone. |
| Fused Heterocycles | Drug Discovery | Condensation reactions with binucleophiles (e.g., hydrazines, ureas). |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl (R)-2-oxocyclohexane-1-carboxylate, and how do reaction conditions influence yield and stereochemistry?
- Methodology : The compound is synthesized via multi-step routes:
Cyclohexane ring formation : Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., ethyl acrylate) under thermal or Lewis acid catalysis .
Functionalization : A Heck reaction introduces substituents (e.g., allyl groups) using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .
Esterification : The carboxylic acid intermediate is esterified with ethanol under acidic (H₂SO₄) or enzymatic conditions .
- Key variables : Catalyst choice (e.g., Pd vs. Cu), solvent polarity, and temperature critically affect enantiomeric excess (ee) and yield. For example, Pd-catalyzed reactions favor higher stereoselectivity .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodology :
- X-ray crystallography : Single-crystal analysis using programs like SHELXL resolves absolute configuration .
- Chiral HPLC : Separation on chiral stationary phases (e.g., amylose or cellulose derivatives) compares retention times with standards .
- Optical rotation : Measured using polarimetry ([α]ᴅ) and compared to literature values .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key methods :
- NMR : and NMR identify substituents and confirm ring conformation (e.g., cyclohexane chair vs. boat). For example, NMR signals at δ 2.5–3.0 ppm indicate ketone and ester groups .
- IR spectroscopy : Strong absorption at ~1740 cm⁻¹ confirms ester (C=O) and ketone (C=O) functionalities .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₉H₁₄O₃) and isotopic patterns .
Advanced Research Questions
Q. How does this compound participate in enantioselective Pd-catalyzed allylic alkylation?
- Mechanistic insights :
- The compound acts as a C-nucleophile in Pd(0)-catalyzed reactions with allylic acetates (e.g., cinnamyl acetate). The reaction generates a quaternary stereocenter via oxidative addition and reductive elimination steps .
- Critical factors : Ligand design (e.g., diamidophosphites) and Pd/ligand molar ratios (1:1 to 2:1) significantly impact ee (up to 60%) and conversion rates (>95%) .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Analytical approaches :
- Twinning analysis : SHELXD or PLATON identifies twinning in crystals, which may distort bond lengths and angles .
- DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G*) geometries to validate structural anomalies (e.g., strained cyclohexane rings) .
- Example : In Ethyl 6-r-(2-chlorophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-t-carboxylate, discrepancies in bond angles (α = 62.26°, β = 77.98°) were resolved via refinement in SHELXL-2018 .
Q. How is isotopic labeling (e.g., ) of this compound achieved for metabolic or NMR studies?
- Synthesis protocols :
- -labeling : Ethyl 2-oxocyclohexane-1-carboxylate is reacted with -enriched ethylene glycol under acid catalysis (p-TsOH) to form a ketal intermediate. Subsequent hydrolysis and re-esterification introduce labels at specific positions .
- Applications : Labeled derivatives enable tracking in metabolic pathways or solid-state NMR studies of protein-ligand interactions .
Q. What computational methods predict the biological activity of derivatives?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- Validation : Experimental IC₅₀ values (e.g., inhibition of pro-inflammatory cytokines in macrophages) correlate with computed binding energies (ΔG ≤ -8 kcal/mol) .
Data Contradiction Analysis
Q. Why do different studies report conflicting enantioselectivity in catalytic reactions involving this compound?
- Root causes :
- Ligand effects : Bulky ligands (e.g., BINAP) may sterically hinder nucleophilic attack, reducing ee compared to flexible ligands (e.g., diamidophosphites) .
- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states differently than nonpolar solvents (e.g., toluene), altering stereochemical outcomes .
Q. How can synthetic byproducts (e.g., Z-isomers) be minimized during functionalization?
- Optimization strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
